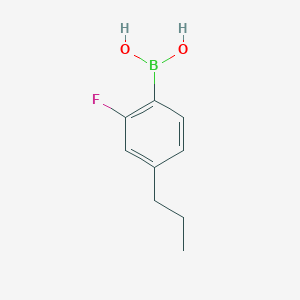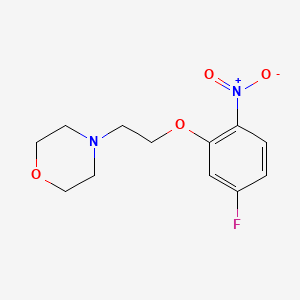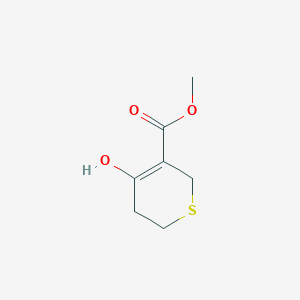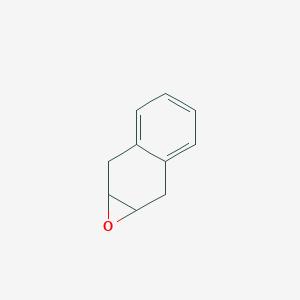![molecular formula C18H27NO4 B8478410 Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B8478410.png)
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyethyl group, and a phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 1,1-dimethylethyl piperidine-1-carboxylate with 3-(1-hydroxyethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction can revert it back to the alcohol.
科学研究应用
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but contains an aminomethyl group instead of a hydroxyethyl group.
4,4’-Difluorobenzophenone: Contains a phenyl group and is used in different applications.
Uniqueness
The presence of the hydroxyethyl group in Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C18H27NO4 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO4/c1-13(20)14-6-5-7-16(12-14)22-15-8-10-19(11-9-15)17(21)23-18(2,3)4/h5-7,12-13,15,20H,8-11H2,1-4H3 |
InChI 键 |
LYBKMGUJFHQOCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(3-Bromo-4-methylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-en-4-ol](/img/structure/B8478373.png)

![4-chloro-9H-pyrimido[4,5-b]indole-7-carbonitrile](/img/structure/B8478388.png)
![Benzo[b]thiophene-2-carboxamide,3-amino-7-cyano-4-(cyclobutyloxy)-](/img/structure/B8478397.png)

![4-[(4-Chlorobenzene-1-sulfonyl)(1-methylpiperidin-4-yl)methyl]pyridine](/img/structure/B8478414.png)

